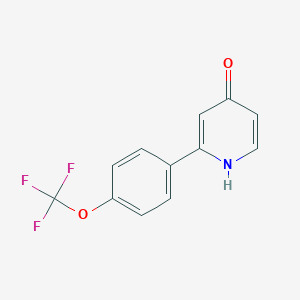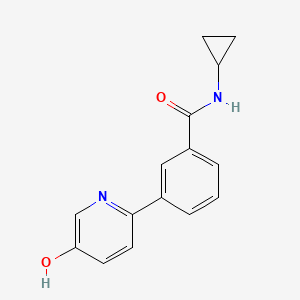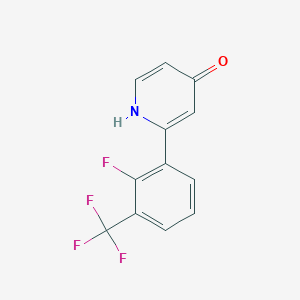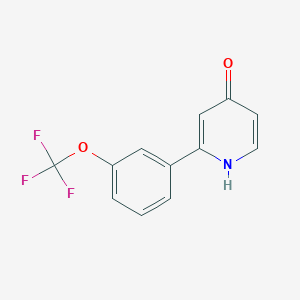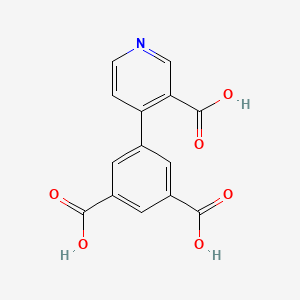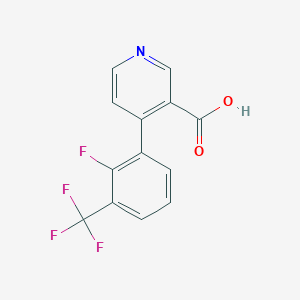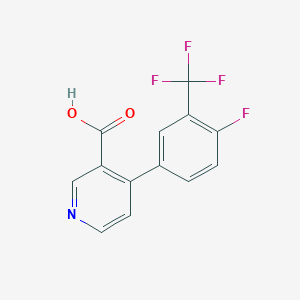
MFCD18323764
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “MFCD18323764” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific fields, including chemistry, biology, and medicine. The compound’s structure and reactivity make it a valuable subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323764” involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product’s formation. Common synthetic routes may involve nucleophilic substitution, condensation reactions, or other organic synthesis techniques.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized processes to ensure high yield and purity. This often involves continuous flow reactors, advanced purification techniques, and stringent quality control measures. The industrial production methods are designed to be cost-effective and environmentally friendly.
化学反应分析
Types of Reactions: “MFCD18323764” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “this compound” into its reduced forms, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
“MFCD18323764” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, catalysis, and material science.
Biology: The compound is studied for its biological activity, including its effects on cellular processes and potential therapeutic uses.
Medicine: Research explores its potential as a drug candidate for various diseases, including its pharmacokinetics and pharmacodynamics.
Industry: “this compound” is utilized in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism by which “MFCD18323764” exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular functions. The compound’s activity is often mediated through pathways involving signal transduction, gene expression, or metabolic processes.
相似化合物的比较
“MFCD18323764” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as “MFCD12345678” and “MFCD87654321”.
Uniqueness: “this compound” may exhibit unique reactivity, stability, or biological activity compared to its analogs. These differences can be attributed to variations in molecular structure, electronic properties, or steric factors.
属性
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-11-2-1-7(5-10(11)13(15,16)17)8-3-4-18-6-9(8)12(19)20/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSBSLIHIMSXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NC=C2)C(=O)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692750 |
Source


|
| Record name | 4-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-52-5 |
Source


|
| Record name | 4-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
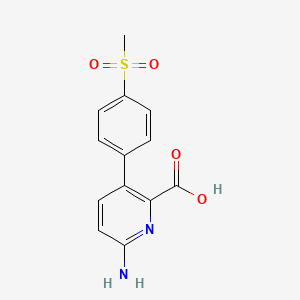
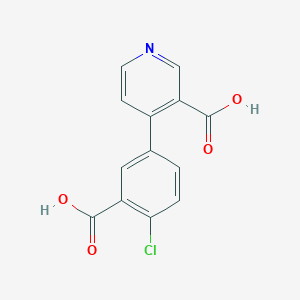
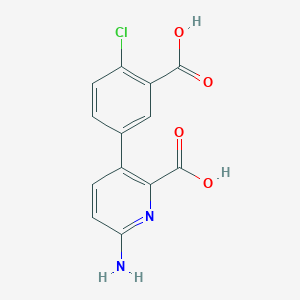
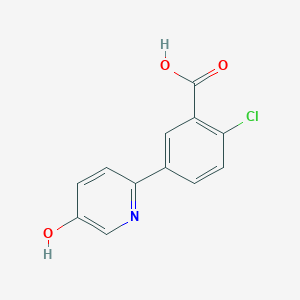
![6-Amino-3-[3-(cyclopropylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6415548.png)
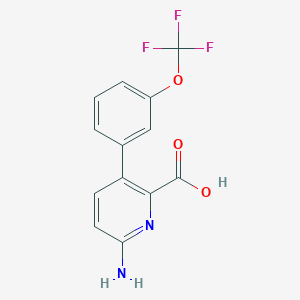
![4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415557.png)
